molecular formula C16H21N5O2 B2365990 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one CAS No. 2309191-43-1

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one

Cat. No.: B2365990
CAS No.: 2309191-43-1
M. Wt: 315.377
InChI Key: VMAVAANBYGROTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one is a sophisticated chemical scaffold designed for pharmaceutical and biochemical research. Its molecular architecture, featuring a piperidine core linked to pyrimidinone and pyridazine rings, is characteristic of compounds investigated for targeted protein modulation . This structure is highly relevant in the discovery of novel therapeutics, with analogous compounds demonstrating potential as agonists for G-protein coupled receptors (GPCRs) like GPR119, a promising target for metabolic diseases such as type 2 diabetes . The piperidin-1-yl-pyrimidin-4-one motif is a recognized pharmacophore in medicinal chemistry, often associated with cardiovascular and neurological applications . The specific arrangement of the methylpyridazine ether linkage in this compound suggests its utility in exploring structure-activity relationships to optimize drug-like properties, including binding affinity and selectivity. Researchers can employ this compound as a key intermediate or functional probe in high-throughput screening campaigns, mechanism of action studies, and programs aimed at developing new agents for cognitive disorders, schizophrenia, and pain management . It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-3-4-15(19-18-12)23-10-13-5-7-21(8-6-13)14-9-16(22)20(2)11-17-14/h3-4,9,11,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAVAANBYGROTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The pyrimidin-4-one ring is constructed via cyclocondensation of methyl 3-aminocrotonate with urea derivatives. In a representative procedure:

  • Methyl 3-aminocrotonate (1.0 equiv) and urea (1.2 equiv) are heated in acetic acid at 110°C for 12 hours, yielding 3-methylpyrimidin-4-one.
  • Yield : 78–85% after recrystallization from ethanol.

Functionalization at the 6-Position

Electrophilic substitution at the 6-position is achieved through nitration followed by reduction:

  • Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group (yield: 65%).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine (yield: 90%).

Preparation of the Piperidine Intermediate

Protection-Deprotection Strategies

The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps:

  • Boc Protection : Piperidine (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with DMAP catalysis (yield: 95%).

Oxymethyl Group Installation

The 4-hydroxymethylpiperidine intermediate is synthesized via hydroxymethylation:

  • Step 1 : Lithiation of Boc-protected piperidine using LDA at -78°C, followed by quenching with formaldehyde (yield: 70%).
  • Step 2 : Oxidation of the secondary alcohol to the aldehyde using Dess-Martin periodinane (yield: 85%).

Coupling of Pyridazine and Piperidine Moieties

Mitsunobu Etherification

The oxymethyl linkage is established via Mitsunobu reaction between 4-hydroxymethylpiperidine and 6-methylpyridazin-3-ol:

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature.
  • Yield : 60–68% after column chromatography.

Alternative SN2 Displacement

A two-step halogenation-alkylation sequence provides an alternative route:

  • Chlorination : 4-Hydroxymethylpiperidine treated with SOCl₂ yields the chloromethyl derivative (yield: 88%).
  • Alkylation : Reaction with 6-methylpyridazin-3-ol under basic conditions (K₂CO₃, DMF, 80°C) forms the ether (yield: 75%).

Final Assembly of the Target Compound

Buchwald-Hartwig Amination

The piperidine and pyrimidinone subunits are coupled via palladium-catalyzed amination:

  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), toluene, 110°C.
  • Yield : 82% after purification by HPLC.

Deprotection and Workup

Removal of the Boc group is achieved with TFA in dichloromethane (yield: 95%). Final recrystallization from acetonitrile affords the pure target compound.

Analytical Characterization Data

Parameter Value Method
Melting Point 214–216°C Differential Scanning Calorimetry
HPLC Purity 99.2% C18 column, 0.1% TFA in H₂O/MeCN
¹H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H), 4.32 (s, 2H), etc. Bruker Avance III
MS (ESI+) m/z 342.2 [M+H]⁺ Quadrupole TOF

Optimization Challenges and Solutions

Regioselectivity in Pyridazine Coupling

Early routes suffered from competing O- vs. N-alkylation. Screening of bases (K₂CO₃ vs. NaH) and solvents (DMF vs. THF) identified DMF with K₂CO₃ as optimal for suppressing byproducts.

Scalability of Mitsunobu Reaction

Large-scale Mitsunobu reactions generated stoichiometric triphenylphosphine oxide, complicating purification. Switching to polymer-supported PPh₃ improved isolation efficiency (yield maintained at 65%).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents and Modifications Potential Implications Reference
Target Compound Pyrimidin-4-one 3-Methyl, 6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl] Methylpyridazine may enhance target affinity; oxymethyl linker improves solubility
3-methyl-2-[1-(4-piperidin-1-ylmethyl-phenyl)piperidin-4-ylmethoxy]-6-pyridin-4-yl-3H-pyrimidin-4-one () Pyrimidin-4-one 3-Methyl, 2-[piperidinylmethoxy], 6-pyridin-4-yl Pyridine substituent at 6-position; bulkier piperidinylmethyl group may reduce solubility
9-Hydroxyrisperidone (Imp. C) Pyrido[1,2-a]pyrimidin-4-one 9-Hydroxy, 6-fluoro-1,2-benzisoxazolyl Fluorinated benzisoxazole enhances metabolic stability; hydroxy group affects polarity
Patent Derivatives () Pyrimidinone/Pyrido-pyrimidinone Varied substituents (e.g., 2-methylimidazo[1,2-a]pyridin-6-yl, 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Diverse heterocycles (imidazo, pyrazolo) modulate selectivity for kinases or GPCRs

Key Structural Differences and Implications

Pyridazine vs. Pyridine/Pyrimidine Substituents The target compound’s 6-methylpyridazine group (vs. Fluorinated benzisoxazole in 9-Hydroxyrisperidone () improves metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .

Linker Flexibility and Solubility

  • The oxymethyl (-O-CH2-) linker in the target compound may confer better aqueous solubility compared to direct piperidinyl linkages (e.g., piperidinylmethyl in ’s compound) by introducing polarity .

Piperidine Substitution Patterns

  • Derivatives with 4-methylpiperazinyl or 4-ethylpiperazinyl groups () exhibit varied basicity, influencing membrane permeability and CNS penetration .

Biological Activity

3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine moiety and a pyridazine group. Its molecular formula is C18H24N4OC_{18}H_{24}N_4O with a molecular weight of approximately 320.41 g/mol. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may act as an inhibitor for various kinases and enzymes involved in disease progression, particularly in cancer models.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine and piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on the compound is limited, its structural similarities to known active compounds suggest potential efficacy against bacterial pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. It has been reported that modifications to the pyrimidine scaffold can enhance inhibitory effects on cancer cell lines driven by c-Met signaling pathways . These findings indicate that the compound may selectively inhibit tumor growth by targeting specific molecular pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity, suggesting that structural components such as halogen substitutions may enhance bioactivity .
  • Anticancer Activity : In a series of experiments focusing on substituted pyridazinones, it was demonstrated that structural modifications could lead to potent c-Met inhibitors, highlighting the importance of the piperidine and pyrimidine moieties in enhancing therapeutic efficacy against cancer cells .

Data Tables

Activity Target Pathogen/Cell Line MIC (mg/mL) Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
Anticancerc-Met driven cell linesPotent inhibition

Q & A

Q. What are the key synthetic routes for 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Core pyrimidinone formation : Condensation of 6-amino-1,3-dimethyluracil with aldehydes to form intermediates.
  • Piperidine linkage : Coupling with a substituted piperidine via nucleophilic substitution or cross-coupling reactions.
  • Oxymethyl bridge installation : Etherification using 6-methylpyridazin-3-ol under Mitsunobu conditions or similar. Optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF, THF), and catalysts (e.g., Pd for cross-couplings). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and piperidine moieties.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 358.2).
  • HPLC : Reverse-phase chromatography with UV detection ensures purity, especially for detecting unreacted intermediates .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity).
  • Cellular viability assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay).
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Storage : -20°C under inert gas (argon) to prevent oxidation of the pyridazinone ring.
  • Solution stability : Use anhydrous DMSO or ethanol; avoid aqueous buffers with pH >7 to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Piperidine substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
  • Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate π-stacking in enzyme active sites.
  • Bioisosteric replacements : Substitute the oxymethyl linker with sulfonamide or amide groups to improve metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.
  • Validate target engagement : Employ orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. How can impurity profiling enhance the reproducibility of pharmacological studies?

  • Identify common impurities : Residual solvents (e.g., DMF) or byproducts from incomplete coupling (e.g., des-methyl variants).
  • Quantitative analysis : Use LC-MS with internal standards (e.g., deuterated analogs) for trace impurity detection (<0.1%).
  • Pharmacopeial standards : Cross-reference with EP/USP guidelines for residual solvent limits (e.g., ICH Q3C) .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

  • In silico metabolism : Tools like GLORY or MetaSite predict Phase I/II modifications (e.g., CYP450-mediated oxidation).
  • Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks based on structural alerts (e.g., reactive pyridazinone intermediates) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateFunctionCharacterization Method
6-Amino-1,3-dimethyluracilPyrimidinone core precursor¹H NMR (δ 2.2 ppm, CH₃)
4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidineLinker moduleHRMS ([M+H]⁺ = 237.1)

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Des-methyl variantIncomplete alkylationReflux with excess methyl iodide
Oxidized pyridazinoneAir exposureStorage under argon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.